3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidine-1-carboxylic acid benzyl ester
Description
This compound is a pyrrolidine derivative with a benzyl ester group at the 1-position and a substituted amino group at the 3-position. Its structure includes ethyl and 2-hydroxyethyl substituents on the amino moiety, which confer unique physicochemical and biological properties.
Properties
IUPAC Name |
benzyl 3-[ethyl(2-hydroxyethyl)amino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-2-17(10-11-19)15-8-9-18(12-15)16(20)21-13-14-6-4-3-5-7-14/h3-7,15,19H,2,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVXLQXDMAQQGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Condensation and Cyclization
A foundational approach, as detailed in patent CN102060743A, begins with the reaction of benzylamine with ethyl acrylate to form ethyl 3-benzylaminopropionate. This intermediate undergoes cyclization under acidic conditions to generate the pyrrolidine core. Subsequent steps introduce the ethyl-(2-hydroxy-ethyl)-amino moiety via nucleophilic substitution, leveraging hydroxyl and amine group reactivity. The final esterification with benzyl chloroformate yields the target compound, achieving an overall yield of 66–67% after purification.
Stereochemical Control
The stereochemistry at the pyrrolidine C3 position is critical for biological activity. Chiral auxiliary agents, such as (R)- or (S)-proline derivatives, are employed to enforce enantiomeric purity during ring closure. For instance, the use of (R)-3-aminopyrrolidine as a starting material ensures retention of configuration, minimizing racemization during subsequent N-alkylation steps.
Optimization of Reaction Conditions
Optimizing reaction parameters significantly enhances yield and purity. Key variables include temperature, solvent selection, and catalyst systems.
Temperature and Solvent Effects
The cyclization step in patent CN102060743A demonstrates temperature sensitivity: maintaining −5°C to 0°C during hydrochloric acid addition prevents side reactions, improving yield to 67.1%. Polar aprotic solvents like dimethylformamide (DMF) facilitate amine alkylation, while toluene is preferred for esterification due to its azeotropic water-removal properties.
Catalytic Systems
Transition-metal catalysts, notably palladium on carbon (Pd/C), enhance hydrogenolysis during deprotection steps. For example, catalytic hydrogenation of benzyl-protected intermediates achieves >95% conversion with minimal over-reduction. Acidic ion-exchange resins have also been explored as recyclable catalysts for ester hydrolysis, reducing waste generation.
Analytical Characterization
Robust analytical protocols ensure product integrity and compliance with pharmaceutical standards.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) resolves the target compound from byproducts, confirming purity >98%. Gas Chromatography-Mass Spectrometry (GC-MS) monitors reaction progress, identifying intermediates via molecular ion peaks (e.g., m/z 304.4 for the pyrrolidine intermediate).
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy provides structural validation:
-
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 4.61 (s, 2H, CH₂Ph), 3.95–3.89 (m, 2H, OCH₂), 3.45–3.38 (m, 4H, NCH₂).
-
¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C=O), 135.1 (Ar-C), 128.5–127.8 (Ar-CH), 66.7 (OCH₂), 54.3 (NCH₂).
Comparative Analysis with Analogous Compounds
Structural analogs exhibit divergent synthetic challenges and yields, as shown below:
The ethyl-hydroxyethyl substituent in the target compound enhances solubility and bioavailability compared to cyclopropyl or unsubstituted analogs. However, steric hindrance from the hydroxyethyl group necessitates longer reaction times during N-alkylation.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidine-1-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The hydroxyethyl and amino groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules. These interactions can lead to changes in the conformation and activity of the target, resulting in the observed biological effects.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound is compared below with structurally related pyrrolidine-1-carboxylic acid benzyl esters (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Effects : The ethyl and 2-hydroxyethyl groups in the target compound may enhance hydrophilicity compared to analogs with bulkier substituents (e.g., isopropyl in ).
- Stereochemistry : (R)- and (S)-configured analogs (e.g., ) highlight the importance of stereochemistry in biological activity or synthetic pathways.
- Rotamerism : Compounds like (±)-2-(4-(Methoxycarbonyl)benzyl)pyrrolidine-1-carboxylic acid benzyl ester exhibit rotameric equilibria, which could complicate NMR characterization .
Stability and Commercial Availability
- The target compound and its methyl-substituted analog (Ref: 10-F080997) are marked as discontinued, likely due to instability or regulatory hurdles .
- In contrast, sulfur-containing analogs (e.g., ) and methoxycarbonyl derivatives (e.g., ) remain available, indicating better commercial viability.
Research Implications
The ethyl- and hydroxyethyl-substituted amino group in the target compound distinguishes it from analogs with aromatic or sulfur-containing substituents. Its discontinuation underscores the need for further optimization of synthetic routes or stabilization strategies. Future studies should explore:
- Alternative protecting groups to improve stability during synthesis.
Biological Activity
Chemical Structure and Properties
The structure of 3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidine-1-carboxylic acid benzyl ester can be represented as follows:
This compound features a pyrrolidine ring, an ethyl group, and a benzyl ester functional group, which contribute to its biological properties.
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Neuroprotective Effects : Similar pyrrolidine derivatives have shown protective effects against neurodegenerative disorders such as epilepsy and anxiety. They may enhance cerebral functions and reduce cramping induced by certain neurotoxins .
- Anti-inflammatory Properties : Compounds in this class have been noted for their anti-inflammatory activities, potentially useful in treating conditions like arthritis and irritable bowel syndrome .
In Vitro and In Vivo Studies
Several studies have evaluated the efficacy of related compounds in vitro (in cell cultures) and in vivo (in animal models):
- Neuroprotective Studies : In animal models of epilepsy, pyrrolidine derivatives demonstrated significant reductions in seizure frequency and severity. For instance, compounds similar to the target compound were shown to improve cognitive function in geriatric patients suffering from neurodegenerative diseases .
- Anti-inflammatory Studies : In vitro assays indicated that these compounds could inhibit pro-inflammatory cytokine production in macrophages, suggesting a mechanism for their anti-inflammatory effects .
Data Table: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Neuroprotection | Reduced seizure frequency | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Cognitive enhancement | Improved memory in geriatric models |
Synthesis
The synthesis of this compound can be achieved through several steps involving the alkylation of isoserine derivatives. The general synthetic route involves:
- Formation of Pyrrolidine Ring : Starting from a suitable precursor such as isoserine.
- Alkylation : Using ethyl bromide to introduce the ethyl group.
- Esterification : Reacting with benzyl alcohol to form the final ester product.
Case Study 1: Neuroprotective Effects in Epilepsy Models
A study conducted on animal models demonstrated that administration of pyrrolidine derivatives significantly reduced the frequency of seizures compared to controls. The mechanism was attributed to enhanced GABAergic activity, which is crucial for inhibiting neuronal excitability.
Case Study 2: Anti-inflammatory Activity
In vitro studies using macrophage cell lines showed that treatment with related compounds resulted in a marked decrease in TNF-alpha production, indicating potential applications in inflammatory diseases.
Q & A
Q. What protocols ensure reproducibility in synthesizing gram-scale batches for preclinical studies?
- Methodological Answer :
- Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy to detect intermediates .
- Quality Control : Validate purity (>99%) via orthogonal methods (HPLC, NMR) and ensure consistent enantiomeric ratios across batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
